N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride
Overview
Description
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring substituted with a methyl group at the 5-position and a carboxylic acidazepan-4-ylamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of “5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide dihydrochloride” are currently unknown. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound . Pyrazine derivatives have been studied for their potential applications in various fields, including the synthesis of metal-organic frameworks .
Mode of Action
It’s known that pyrazine derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological context in which it is used.
Biochemical Pathways
Pyrazine derivatives have been shown to interact with various biochemical pathways, depending on their specific structures and targets .
Result of Action
Given that it is a pyrazine derivative, it may have potential applications in various fields, including the synthesis of metal-organic frameworks . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-Methyl-2-pyrazinecarboxylic acid and azepan-4-ylamine.
Reaction Conditions: The carboxylic acid group of 5-Methyl-2-pyrazinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated carboxylic acid reacts with azepan-4-ylamine to form the amide bond, resulting in the formation of 5-Methyl-pyrazine-2-carboxylic acidazepan-4-ylamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques such as large-scale crystallization and distillation are employed.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-pyrazinecarboxylic acid.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: A precursor in the synthesis of the target compound.
Azepan-4-ylamine: Another precursor used in the synthesis.
Pyrazine derivatives: Compounds with similar pyrazine ring structures.
Uniqueness
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazine and azepane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(azepan-4-yl)-5-methylpyrazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-9-7-15-11(8-14-9)12(17)16-10-3-2-5-13-6-4-10;;/h7-8,10,13H,2-6H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANCGGURHACMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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